Ecdysterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

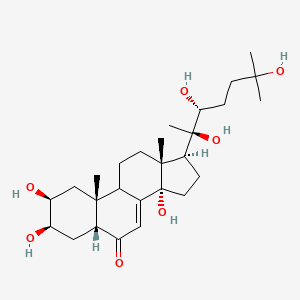

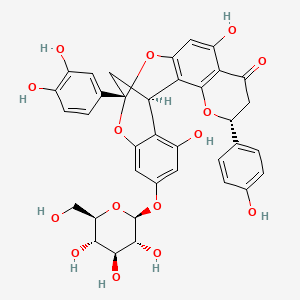

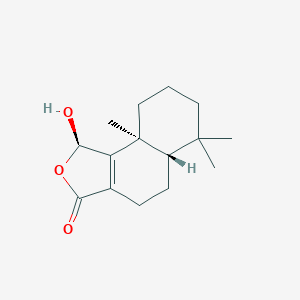

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.

Applications De Recherche Scientifique

Breast Cancer Cell Growth Inhibition

Ecdysterone (Ecdy), a hormone found in arthropods and synthesized by plants, shows surprising tumor suppressive effects on various breast cancer cell lines. It inhibits glycolysis and respiration, greatly reducing the metabolic potential of triple negative breast cancer cells, and strongly induces autophagy. Ecdy also synergizes with doxorubicin to induce cell death in several breast cancer cell lines, while having minor effects on non-transformed human fibroblasts, indicating its potential as an adjuvant for genotoxic therapy in breast cancer treatment (Shuvalov et al., 2020).

Muscle Hypertrophy

Ecdysterone has been reported to enhance physical performance by stimulating protein synthesis, leading to muscle hypertrophy. This anabolic effect is mediated by estrogen receptor beta (ERβ). Studies have shown significant increases in muscle mass and one-repetition bench press performance in human subjects supplemented with ecdysterone, with no increases in biomarkers for liver or kidney toxicity, highlighting its effectiveness and safety in sports performance (Parr et al., 2014); (Isenmann et al., 2019).

Hyperglycemia Suppression

Ecdysterone has been recognized for its suppressive effect on hyperglycemia induced by several hyperglycemic agents. In alloxan-diabetic mice, the administration of ecdysterone reduced blood glucose levels to about half. Additionally, ecdysterone stimulated the incorporation of glucose into protein of normal mouse liver and into glycogen of normal and mildly diabetic mouse liver (Yoshida et al., 1971).

Insulin Signaling Enhancement in Muscle

Ecdysterone has been observed to improve glucose metabolism and enhance muscle insulin signaling by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes in high-fat diet-fed mice. These effects are dose-dependent, suggesting potential therapeutic uses for metabolic disorders (Wang et al., 2011).

Cardioprotective Properties

Experiments on animals indicated that “Ecdysterone-80” has beneficial effects in chronic cardiac failure (CCF), decreasing hormone-transmitter imbalances characteristic of CCF. It also significantly reduced lethality among animals and prevented myocardial hypertrophy, suggesting potential applications in treating cardiovascular diseases (Fedorov et al., 2009).

Propriétés

Nom du produit |

Ecdysterone |

|---|---|

Formule moléculaire |

C27H44O7 |

Poids moléculaire |

480.6 g/mol |

Nom IUPAC |

(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15?,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 |

Clé InChI |

NKDFYOWSKOHCCO-MQMWGCQISA-N |

SMILES isomérique |

C[C@]12CCC3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

SMILES canonique |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Synonymes |

20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)